![molecular formula C8H10O B2997679 (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one CAS No. 25169-69-1](/img/structure/B2997679.png)

(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

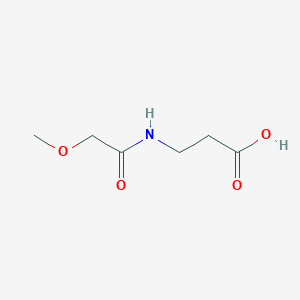

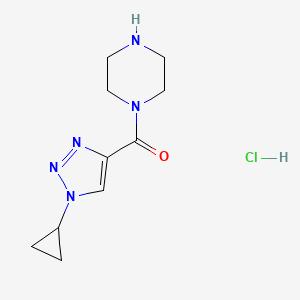

“(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” is a chemical compound with the molecular formula C7H8O . It is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Synthesis Analysis

The resolution of synthetically useful, racemic cyclo-butanone derivatives using whole-cell systems has been investigated. Bicyclo[3.2.0]hept-2-en-6-one was reduced using actively fermenting bakers’ yeast to give the corresponding 6endo-ol and 6exo-ol .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 18 bond(s) including 8 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), and 1 seven-membered ring(s) .Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 108.14 g/mol . The Log Kow (KOWWIN v1.67 estimate) is 0.80 . The boiling point is estimated to be 172.77°C, and the melting point is estimated to be -7.97°C .Wirkmechanismus

Mode of Action

It is known to be used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Biochemical Pathways

The compound is utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo(3.2.0)hept-2-en-6-one . This suggests that it may play a role in the biochemical pathways involving these reactions.

Result of Action

It is used to analyze the extremophile enzymes (monooxygenase and hydrolases) in microorganisms which are isolated from a deep-water petroleum reservoir and at high temperatures using fluorogenic assays and multibioreactions .

Action Environment

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using menthone in lab experiments is that it is a naturally occurring compound that can be easily extracted from plant sources. Additionally, menthone has a low toxicity profile, which makes it relatively safe to use in laboratory settings. However, one limitation of using menthone in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on menthone. One area of interest is the development of menthone-based therapies for the treatment of bacterial and fungal infections. Another area of interest is the development of menthone-based therapies for the treatment of inflammatory and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of menthone and its potential interactions with other drugs and compounds.

Synthesemethoden

Menthone can be synthesized through several methods, including the oxidation of menthol or the isomerization of pulegone. The most common method involves the catalytic hydrogenation of pulegone, which results in the formation of menthone.

Wissenschaftliche Forschungsanwendungen

Menthone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties. Menthone has also been investigated for its potential use as a flavoring agent and fragrance in the food and cosmetic industries.

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,5S,7R)-7-methylbicyclo[3.2.0]hept-2-en-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQQHTLYHQNUBZ-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=CCC2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C=CC[C@@H]2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

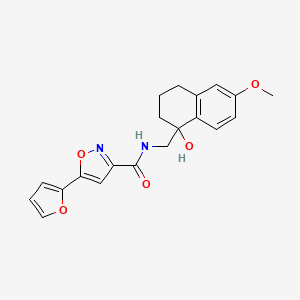

![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)

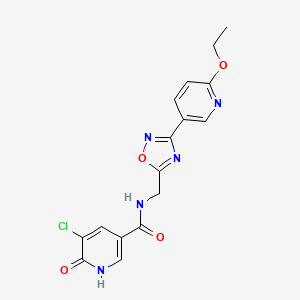

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

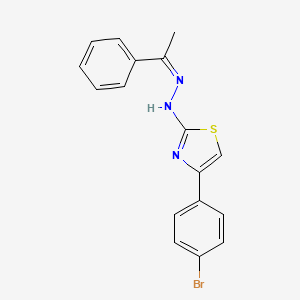

![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)